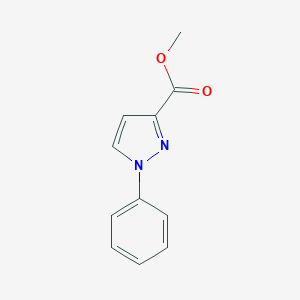

1-Phenyl-3-methoxycarbonylpyrazole

Description

Propriétés

Numéro CAS |

7188-95-6 |

|---|---|

Formule moléculaire |

C11H10N2O2 |

Poids moléculaire |

202.21g/mol |

Nom IUPAC |

methyl 1-phenylpyrazole-3-carboxylate |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)10-7-8-13(12-10)9-5-3-2-4-6-9/h2-8H,1H3 |

Clé InChI |

QACKESFPJOHKIH-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=NN(C=C1)C2=CC=CC=C2 |

SMILES canonique |

COC(=O)C1=NN(C=C1)C2=CC=CC=C2 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Pyrazole derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a systematic comparison of 1-Phenyl-3-methoxycarbonylpyrazole with structurally analogous compounds:

Ethyl 1-(4-Methoxybenzyl)-3-p-Tolyl-1H-pyrazole-5-carboxylate

- Structure : Features a 4-methoxybenzyl group at the 1-position and a p-tolyl group at the 3-position, with an ethyl ester at the 5-position.

- Synthesis : Prepared via cyclization reactions, with crystallographic studies confirming its planar pyrazole core and intermolecular hydrogen bonding, enhancing stability .

1-(3-Chlorophenyl)-5-Methoxy-N-Methylpyrazole-3-Carboxamide

- Structure : Substituted with a 3-chlorophenyl group at the 1-position and a methylcarboxamide (-CONHCH₃) at the 3-position.

- Applications: Known as "PC 222" or "PZ 222," this compound is studied for its pesticidal and pharmacological activities, attributed to the electron-withdrawing chloro group enhancing receptor binding .

1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbohydrazide

- Structure : Contains an ethyl group at the 1-position and a carbohydrazide (-CONHNH₂) at the 5-position.

- Applications : Used in biochemical research, particularly in enzyme inhibition studies, due to the hydrazide group’s chelating properties .

- Key Difference : The carbohydrazide moiety introduces hydrogen-bonding capabilities absent in this compound, altering solubility and reactivity.

Comparative Data Table

Research Findings and Trends

- Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -COOCH₃) enhance electrophilicity and bioactivity but may reduce metabolic stability. Electron-donating groups (e.g., -OCH₃) improve solubility .

- Synthetic Efficiency : Higher yields (e.g., 72% for sulfonylmethyl derivatives ) are achieved with optimized cyclization protocols compared to carboxamide or carbohydrazide syntheses.

- Biological Relevance : Carboxamide and carbohydrazide derivatives show promise in targeted therapies, while ester derivatives (e.g., methoxycarbonyl) are preferred in agrochemicals due to hydrolytic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.